Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group, a 2-chloroethyl substituent, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-chloroethylamine. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of piperidine N-oxides or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl group may enhance the compound’s binding affinity to specific targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Comparison: Benzyl 3-(2-chloroethyl)piperidine-1-carboxylate is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloroethyl group allows for specific substitution reactions that are not possible with hydroxymethyl or chlorocarbonyl derivatives. Additionally, the benzyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes.
Properties
Molecular Formula |
C15H20ClNO2 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
benzyl 3-(2-chloroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
InChI Key |
RRJBZMSCYHJIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCl |
Origin of Product |
United States |
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